molecular formula C15H12N2O2S B2719618 2-((3-Cyano-6-methylpyridin-2-yl)thio)-2-phenylacetic acid CAS No. 329903-73-3

2-((3-Cyano-6-methylpyridin-2-yl)thio)-2-phenylacetic acid

Cat. No. B2719618
M. Wt: 284.33
InChI Key: MLUIDMPGQWTGRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-((3-Cyano-6-methylpyridin-2-yl)thio)-2-phenylacetic acid” is a chemical compound with the CAS Number: 309279-80-9 . It has a molecular weight of 208.24 . The IUPAC name for this compound is [(3-cyano-6-methyl-2-pyridinyl)sulfanyl]acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8N2O2S/c1-6-2-3-7(4-10)9(11-6)14-5-8(12)13/h2-3H,5H2,1H3,(H,12,13) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 208.24 .

Scientific Research Applications

Photovoltaic Applications

Organic sensitizers, including compounds structurally related to 2-((3-cyano-6-methylpyridin-2-yl)thio)-2-phenylacetic acid, have been developed for solar cell applications. These sensitizers, designed with donor, electron-conducting, and anchoring groups, exhibit high incident photon to current conversion efficiency when anchored onto TiO2 film. Photovoltaic performance data from an electrolyte composition study demonstrated significant conversion efficiency under standard sunlight conditions, showcasing the potential of these compounds in enhancing solar cell performance (Sanghoon Kim et al., 2006).

Metal Complex Synthesis

The synthesis of metal complexes using ligands derived from compounds similar to 2-((3-cyano-6-methylpyridin-2-yl)thio)-2-phenylacetic acid has been explored. For example, a study on the synthesis and structural assessment of metal complexes with thio ligands derived from pyridin-2-yl compounds demonstrated the potential of these complexes in various applications, including catalysis and materials science (A. Castiñeiras et al., 2018).

Anticancer Research

New 2-phenylpyridine Au(III) complexes with various thiolate ligands have been synthesized and characterized for their potential in anticancer research. The study revealed that these complexes exhibit more cytotoxicity against human leukemia and mouse tumor cell lines than cisplatin, a clinically used chemotherapy drug. This research highlights the potential therapeutic applications of gold complexes with thiolate ligands derived from pyridin-2-yl compounds (D. Fan et al., 2003).

Material Science

Compounds structurally related to 2-((3-cyano-6-methylpyridin-2-yl)thio)-2-phenylacetic acid have been utilized in material science, particularly in the synthesis of novel organic materials. For instance, the development of BOC-protected thio-1,3,4-oxadiazol-2-yl derivatives showcases the versatility of these compounds in creating materials with potential industrial applications, including photoelectronic devices (S. Shafi et al., 2021).

Future Directions

Thiophene-based analogs, which this compound is a part of, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This suggests that there could be future research directions exploring the biological activities of this compound.

properties

IUPAC Name

2-(3-cyano-6-methylpyridin-2-yl)sulfanyl-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c1-10-7-8-12(9-16)14(17-10)20-13(15(18)19)11-5-3-2-4-6-11/h2-8,13H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLUIDMPGQWTGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C#N)SC(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-Cyano-6-methylpyridin-2-yl)thio)-2-phenylacetic acid

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